![molecular formula C25H21N5O2S2 B2542352 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847402-02-2](/img/structure/B2542352.png)

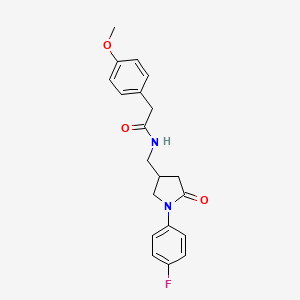

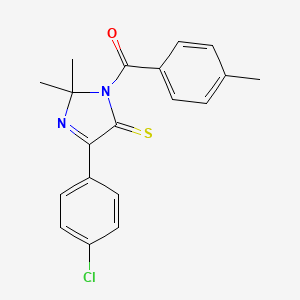

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years . Thiazole derivatives have been synthesized using a variety of methods, including combinatorial chemistry . The synthesis of these compounds often involves the use of privileged structures, with heterocyclic scaffolds receiving special attention .

Molecular Structure Analysis

The molecular structure of “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” includes a thiazole ring, which is a five-membered ring that carries nitrogen and sulfur atoms . This makes it a versatile entity in actions and reactions .

Chemical Reactions Analysis

Thiazole derivatives, including “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide”, can undergo a variety of chemical reactions due to the presence of the thiazole ring . These reactions may include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Benzothiazole Derivatives in Scientific Research

Benzothiazole and its derivatives are extensively explored for their diverse biological activities. These compounds are known for their potential carcinogenicity evaluation and their utilization in creating biologically active molecules. The synthesis and evaluation of thiophene analogues, such as benzidine and 4-aminobiphenyl, have shown their importance in understanding carcinogenic properties, indicating the significance of benzothiazole derivatives in designing molecules with potential biological activities (Ashby et al., 1978).

Triazole Derivatives in Scientific Research

The triazole ring system is another pivotal structure offering a wide range of biological activities. Compounds containing the 1,2,4-triazole moiety have been identified with antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of 1,2,4-triazoles in modern organic synthesis highlights their versatility in chemical modeling and the development of novel biologically active substances. This underlines the triazole derivatives as a promising direction in scientific research for generating compounds with significant biological activities (Ohloblina, 2022).

Acetamide Derivatives in Scientific Research

Acetamide derivatives form an essential class of compounds due to their wide range of applications in pharmaceutical and medicinal chemistry. The review of acetamide and its mono- and dimethyl derivatives provides insight into their biological effects and highlights their continuing commercial importance. The expanding knowledge around these compounds' biological consequences emphasizes their role in drug development and the necessity for further research to understand their full potential (Kennedy, 2001).

Future Directions

The development of thiazole derivatives, including “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide”, is a promising area of research. These compounds have a wide range of biological activities and could potentially be developed into novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name |

N-(4-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S2/c1-17-11-13-18(14-12-17)26-23(31)16-33-24-28-27-22(30(24)19-7-3-2-4-8-19)15-29-20-9-5-6-10-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXAGQNZIJANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)